molecular formula C12H15CaClO3+2 B12733903 Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt CAS No. 102988-48-7

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt

Cat. No.: B12733903
CAS No.: 102988-48-7
M. Wt: 282.77 g/mol
InChI Key: YPJPOGFCVOCWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a methylpropanoate moiety, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with calcium hydroxide to form the calcium salt. The reaction conditions include maintaining a temperature of around 60-70°C and using a solvent such as toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt involves its interaction with specific molecular targets. The compound is known to mimic the action of natural auxins, which are plant hormones that regulate growth. It binds to auxin receptors, leading to uncontrolled growth and ultimately the death of the plant. This mechanism makes it an effective herbicide .

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its calcium salt form, which enhances its solubility and stability in various applications .

Properties

CAS No.

102988-48-7

Molecular Formula

C12H15CaClO3+2

Molecular Weight

282.77 g/mol

IUPAC Name

calcium;ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H15ClO3.Ca/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10;/h5-8H,4H2,1-3H3;/q;+2

InChI Key

YPJPOGFCVOCWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.